molecular formula C17H17N3O4 B5214726 N-[(FURAN-2-YL)METHYL]-3-[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE

N-[(FURAN-2-YL)METHYL]-3-[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE

Cat. No.: B5214726
M. Wt: 327.33 g/mol
InChI Key: RJOKSBYPVLDNNO-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-3-[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE is a complex organic compound that features a furan ring, a methoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-3-[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE typically involves multiple steps. One common route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The furan ring can be introduced via a Friedel-Crafts acylation reaction, followed by the attachment of the methoxyphenyl group through a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-3-[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-3-[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-3-[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The furan and methoxyphenyl groups can enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    N-(FURAN-2-YLMETHYL)-1H-INDOLE-3-CARBOXAMIDE: Similar structure but with an indole ring instead of an oxadiazole ring.

    N-(FURAN-2-YLMETHYL)-2-HYDROXYBENZOHYDRAZIDE: Contains a hydrazide group instead of an oxadiazole ring.

Uniqueness

N-[(FURAN-2-YL)METHYL]-3-[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and potential bioactivity. The combination of the furan, methoxyphenyl, and oxadiazole rings makes this compound versatile for various applications in research and industry .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-22-13-5-2-4-12(10-13)17-19-16(24-20-17)8-7-15(21)18-11-14-6-3-9-23-14/h2-6,9-10H,7-8,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOKSBYPVLDNNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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